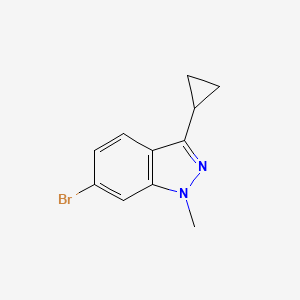

6-Bromo-3-cyclopropyl-1-methyl-1H-indazole

描述

Structure

2D Structure

3D Structure

属性

IUPAC Name |

6-bromo-3-cyclopropyl-1-methylindazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11BrN2/c1-14-10-6-8(12)4-5-9(10)11(13-14)7-2-3-7/h4-7H,2-3H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AOHMWGQFUZQXIN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C2=C(C=CC(=C2)Br)C(=N1)C3CC3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11BrN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00716639 | |

| Record name | 6-Bromo-3-cyclopropyl-1-methyl-1H-indazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00716639 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

251.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1311197-86-0 | |

| Record name | 1H-Indazole, 6-bromo-3-cyclopropyl-1-methyl- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1311197-86-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 6-Bromo-3-cyclopropyl-1-methyl-1H-indazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00716639 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Synthetic Strategies and Methodologies for 6 Bromo 3 Cyclopropyl 1 Methyl 1h Indazole

Retrosynthetic Analysis of 6-Bromo-3-cyclopropyl-1-methyl-1H-indazole

A retrosynthetic analysis of this compound reveals several plausible disconnection pathways. The primary strategic disconnections involve the bonds formed in the final steps of the synthesis, which typically include the N-alkylation, the C3-cyclopropylation, and the formation of the pyrazole (B372694) ring.

Disconnection of the N1-Methyl Bond: The most straightforward initial disconnection is the N1-C bond, leading back to the precursor 6-Bromo-3-cyclopropyl-1H-indazole and a methylating agent. This step is a standard functional group addition (FGA).

Disconnection of the C3-Cyclopropyl Bond: The bond between the indazole C3 position and the cyclopropyl (B3062369) ring can be disconnected. This suggests a precursor such as a 6-Bromo-3-halo-1-methyl-1H-indazole (e.g., X = I, Br) which could undergo a cross-coupling reaction (e.g., Suzuki-Miyaura coupling) with a cyclopropylboronic acid derivative.

Disconnection of the Pyrazole Ring: A more fundamental disconnection involves the pyrazole portion of the indazole core. This can be approached in two main ways:

C-N Bond Disconnection (Hydrazone Route): Breaking the N1-N2 and C3-N2 bonds leads back to an appropriately substituted ortho-halophenyl ketone, specifically (4-bromo-2-halophenyl)(cyclopropyl)methanone , and methylhydrazine.

C-C and C-N Bond Disconnection (Annulation Route): An alternative disconnection breaks the C3-C3a and N2-C3 bonds, suggesting a [3+2] cycloaddition strategy between an aryne, such as 4-bromobenzyne , and a cyclopropyl-substituted diazo compound or a hydrazone equivalent.

Exploration of Precursor Synthesis and Functional Group Interconversions

The success of any synthetic route hinges on the availability and efficient preparation of key precursors. The retrosynthetic analysis highlights the need for substituted benzene (B151609) derivatives that can be elaborated into the indazole core.

A key starting material for many indazole syntheses is an appropriately functionalized benzene derivative. researchgate.net For the target molecule, a precursor such as 4-bromo-2-fluorobenzonitrile or 4-bromo-2-fluorobenzaldehyde would be highly valuable. The synthesis of these precursors often starts from simpler materials like 1,4-dibromobenzene or 4-bromotoluene, which then undergo a series of functional group interconversions (FGIs).

FGIs are crucial for manipulating the reactive centers of a molecule to prepare it for the next step in a synthetic sequence. fiveable.meimperial.ac.uk Common FGIs relevant to the synthesis of this compound precursors include:

Halogenation: Introduction of bromine onto an aromatic ring can be achieved via electrophilic aromatic substitution using reagents like N-bromosuccinimide (NBS) or bromine with a Lewis acid catalyst.

Nitration and Reduction: A nitro group can be introduced and subsequently reduced to an amine, which is a versatile handle for diazotization or as a nucleophile in ring formation.

Oxidation/Reduction: The interconversion of alcohols, aldehydes, ketones, and carboxylic acids is fundamental. For instance, an alcohol can be oxidized to an aldehyde or ketone, which is a necessary functional group for forming a hydrazone intermediate. fiveable.mevanderbilt.edu

Conversion of Alcohols to Halides: Alcohols can be converted to alkyl halides using reagents like thionyl chloride (SOCl₂) or phosphorus tribromide (PBr₃), which can be useful for subsequent coupling reactions. vanderbilt.edu

The following table summarizes key precursor types and the FGIs often used in their preparation.

| Precursor Type | Starting Material Example | Key FGI Reactions |

| ortho-Haloaryl Ketone | 4-Bromotoluene | Benzylic oxidation, Friedel-Crafts acylation |

| ortho-Haloaryl Nitrile | 4-Bromoaniline | Sandmeyer reaction |

| ortho-Haloaryl Aldehyde | 4-Bromo-2-methylaniline | Diazotization, formylation |

These transformations are the building blocks of organic synthesis, allowing for the methodical construction of complex molecules from simpler starting materials. ub.eduresearchgate.net

Direct and Indirect Synthetic Routes to the Indazole Core with Specific Substituents

The construction of the indazole ring system can be achieved through various direct and indirect methods, each offering advantages in terms of substrate scope and regiocontrol.

The formation of the pyrazole ring onto a pre-existing benzene ring is a common and powerful strategy for indazole synthesis. nih.gov

Intramolecular C-H Amination of Hydrazones: One of the most prevalent methods involves the cyclization of arylhydrazones. nih.gov For the target molecule, this would involve reacting a precursor like (4-bromo-2-halophenyl)(cyclopropyl)methanone with methylhydrazine to form the corresponding hydrazone. This intermediate can then undergo intramolecular cyclization, often catalyzed by a transition metal like palladium or copper, to form the N-N bond and furnish the 1-methyl-6-bromo-3-cyclopropyl-1H-indazole. nih.govacs.org

Oxidative C-H Amination: Direct aryl C-H amination of hydrazones using oxidants such as iodine or [bis-(trifluoroacetoxy)iodo]benzene (PIFA) provides a metal-free alternative for pyrazole ring formation. nih.gov

1,3-Dipolar Cycloaddition: This strategy involves the reaction of an aryne with a 1,3-dipole, such as a diazo compound. nih.govorganic-chemistry.org For example, 4-bromobenzyne, generated in situ from a precursor like 2-amino-5-bromobenzoic acid or 1-bromo-2-iodo-4-bromobenzene, can react with a cyclopropyl diazoalkane derivative in a [3+2] cycloaddition to form the 6-bromo-3-cyclopropyl-1H-indazole core. acs.orgthieme-connect.com

Annulation strategies build the pyrazole ring by reacting a substituted benzene with a reagent that provides the remaining atoms for the heterocyclic ring. These methods are particularly useful as they often start from readily available halogenated aromatics.

A widely used approach is the reaction of ortho-fluorobenzonitriles with hydrazine. acs.orgnih.gov In the context of the target molecule, 5-bromo-2-fluorobenzonitrile could be reacted with hydrazine hydrate to yield 5-bromo-1H-indazol-3-amine. nih.govchemrxiv.org While this provides a 3-aminoindazole, further functional group manipulation would be required to install the cyclopropyl group.

Alternatively, ortho-halobenzaldehydes can serve as precursors. The reaction of 2-bromobenzaldehydes with monosubstituted hydrazines, catalyzed by palladium, can yield N-substituted indazoles directly. thieme-connect.de This method could potentially be adapted by using 4-bromo-2-halobenzaldehyde and methylhydrazine to construct the 6-bromo-1-methyl-1H-indazole framework, which would then require C3-functionalization.

| Starting Material | Reagent | Key Product |

| 5-Bromo-2-fluorobenzonitrile | Hydrazine hydrate | 5-Bromo-1H-indazol-3-amine |

| 4-Bromo-2-bromobenzaldehyde | Methylhydrazine | 6-Bromo-1-methyl-1H-indazole |

Introducing the cyclopropyl group at the C3 position is a key challenge. Direct C-H functionalization at this position can be difficult and often lacks regioselectivity. A more reliable and widely practiced strategy is the cross-coupling of a 3-haloindazole with a suitable cyclopropyl-containing reagent.

The Suzuki-Miyaura cross-coupling reaction is a powerful tool for this transformation. libretexts.org The synthesis would first target an intermediate like 6-bromo-3-iodo-1-methyl-1H-indazole . This intermediate can then be coupled with cyclopropylboronic acid or its esters in the presence of a palladium catalyst and a base to form the desired C-C bond. nih.gov This approach offers high functional group tolerance and generally proceeds in good yields. nih.gov

The key steps for this strategy are:

Synthesis of the Indazole Core: Preparation of 6-bromo-1-methyl-1H-indazole via methods described in sections 2.3.1 and 2.3.2.

Halogenation at C3: Regioselective iodination or bromination at the C3 position. This can often be achieved using reagents like N-iodosuccinimide (NIS).

Suzuki-Miyaura Coupling: The final palladium-catalyzed cross-coupling with cyclopropylboronic acid.

| Reaction | Substrate | Reagent | Catalyst/Conditions | Product |

| Suzuki Coupling | 6-Bromo-3-iodo-1-methyl-1H-indazole | Cyclopropylboronic acid | Pd catalyst (e.g., Pd(PPh₃)₄), Base (e.g., K₂CO₃) | This compound |

The final step in many synthetic routes to the target molecule is the regioselective installation of the methyl group at the N1 position. Direct alkylation of an NH-indazole, such as 6-bromo-3-cyclopropyl-1H-indazole, with a methylating agent (e.g., methyl iodide or dimethyl sulfate) often leads to a mixture of N1 and N2 alkylated isomers. beilstein-journals.org Since the 1H-tautomer is generally more thermodynamically stable than the 2H-tautomer, reaction conditions can be optimized to favor the N1 product. caribjscitech.com

Several factors influence the N1/N2 selectivity:

Base and Solvent: The choice of base and solvent system is critical. For instance, using sodium hydride (NaH) in a non-polar solvent like tetrahydrofuran (THF) has been shown to favor N1 alkylation for many indazole substrates. In contrast, polar aprotic solvents like DMF or the use of bases like cesium carbonate can sometimes favor the N2 isomer, depending on the substituents present on the indazole ring. beilstein-journals.org

Steric Hindrance: Bulky substituents at the C7 position can sterically hinder the N1 position, favoring N2 alkylation. Conversely, substituents at the C3 position can influence the electronic properties and accessibility of the N2 position.

Protecting Groups: In some cases, a protecting group strategy is employed. A group that directs alkylation to the N1 position is installed, the methylation is performed, and then the protecting group is removed.

Recent studies have explored these factors in detail, providing protocols to achieve high regioselectivity for either the N1 or N2 isomer by carefully selecting the reaction conditions. beilstein-journals.org For the synthesis of this compound, conditions favoring N1 methylation would be employed on the 6-bromo-3-cyclopropyl-1H-indazole precursor.

Regioselective N-Alkylation to Install the 1-Methyl Group

Comparison of N1- vs. N2-Alkylation Selectivity

The regioselective N-alkylation of the indazole ring is a significant challenge in organic synthesis, as reactions often yield a mixture of N1 and N2 isomers. nih.govnih.gov The outcome of the alkylation is governed by a delicate interplay of thermodynamic and kinetic factors, which are influenced by the substrate's electronic properties, the nature of the electrophile, the solvent, and the base used. nih.gov

Generally, the 1H-indazole tautomer is considered more thermodynamically stable than the 2H-tautomer. nih.gov This stability difference suggests that under conditions of thermodynamic equilibrium, the N1-alkylated product is favored. nih.gov Conversely, kinetic control can lead to the preferential formation of the N2-isomer, as the N2 lone pair is sometimes considered more sterically accessible for incoming electrophiles in neutral indazoles.

The regioselectivity is highly dependent on the reaction conditions. For instance, base-mediated SN2 conditions, such as using potassium carbonate in DMF, can result in poor selectivity, yielding significant amounts of both N1 and N2 products. Factors influencing the N1:N2 ratio include:

Substituents: The electronic nature and steric bulk of substituents on the indazole ring play a crucial role. Electron-withdrawing groups on the indazole ring can influence the nucleophilicity of the nitrogen atoms and affect the product ratio.

Solvent: The polarity of the solvent can impact the solubility of the indazole anion and the nature of the ion pairing, thereby altering the reactivity at each nitrogen atom.

Counter-ion: The choice of base (e.g., NaH, Cs₂CO₃) determines the counter-ion (Na⁺, Cs⁺), which can coordinate with the indazole anion. This coordination can influence the steric environment around the nitrogen atoms, directing the alkylating agent to one position over the other. DFT calculations have suggested that a chelation mechanism involving the cesium cation can favor the formation of N1-substituted products. nih.gov

Optimization of Reaction Conditions for N1-Methylation

Achieving high selectivity for N1-methylation of an indazole core, such as that in 6-bromo-3-cyclopropyl-1H-indazole, requires careful optimization of reaction parameters. The goal is to identify conditions that strongly favor the thermodynamically more stable N1-isomer over the kinetically accessible N2-isomer.

Several studies have focused on developing regioselective protocols for N1-alkylation. A promising system involves the use of sodium hydride (NaH) as a base in an aprotic polar solvent like tetrahydrofuran (THF). researchgate.net This combination has been shown to provide excellent N1-regioselectivity for a range of substituted indazoles, particularly those bearing electron-withdrawing or sterically demanding groups at the C3-position. researchgate.net The rationale for this high selectivity is often attributed to the formation of a sodium-indazole salt where the sodium cation coordinates with the N2-nitrogen, sterically hindering it and directing the electrophile to the N1-position. researchgate.net

In a study focused on methyl 5-bromo-1H-indazole-3-carboxylate, various conditions were explored to maximize N1-alkylation. nih.govresearchgate.net The choice of solvent was found to be critical, with dioxane providing a significantly higher yield of the N1-product compared to other solvents like DMF or DMSO when using cesium carbonate as the base. researchgate.net

The following table summarizes the effects of different reaction conditions on N1-alkylation selectivity based on findings from various studies on substituted indazoles.

| Base | Solvent | Alkylating Agent | Typical Selectivity Outcome | Reference |

|---|---|---|---|---|

| NaH | THF | Alkyl Halide (e.g., Pentyl Bromide) | High N1-selectivity, especially with electron-deficient indazoles. | researchgate.net |

| Cs₂CO₃ | Dioxane | Alkyl Tosylate | Excellent N1-selectivity (>95%) and high yield. | researchgate.net |

| Cs₂CO₃ | DMF | Alkyl Halide | Moderate N1-selectivity, often yields mixtures. | nih.gov |

| K₂CO₃ | DMF | Iodomethane | Often results in a mixture of N1 and N2 isomers. | nih.gov |

Bromination Strategies for the 6-Position

Introducing a bromine atom specifically at the 6-position of the indazole ring via direct electrophilic aromatic substitution is challenging due to the directing effects of the fused heterocyclic ring. Electrophilic attack on the benzene portion of the indazole nucleus typically favors the 5- and 7-positions. Therefore, the most effective and common strategy for synthesizing 6-bromoindazoles is to construct the indazole ring from a precursor that already contains a bromine atom, or a suitable precursor group, at the desired position.

A widely used approach involves the cyclization of a substituted aniline. For the synthesis of a 6-bromoindazole derivative, the synthesis would typically begin with an aniline that is substituted at the positions that will become the C4 and C2 positions of the final indazole. For example, a synthesis could start from a 4-bromo-2-substituted aniline. A well-established method for forming the indazole ring is the diazotization of an ortho-alkyl-substituted aniline followed by intramolecular cyclization.

A representative synthetic pathway is the conversion of a substituted 2-methylacetanilide into the corresponding indazole. google.com In a process to prepare 6-nitroindazole, 2-methyl-5-nitroacetanilide is treated with sodium nitrite in the presence of acetic acid and acetic anhydride. google.com This nitrosation and subsequent ring closure yields the 6-nitroindazole. google.com A similar strategy can be envisioned for 6-bromoindazole, starting from 2-methyl-5-bromoaniline or its acetanilide derivative. This precursor-based approach circumvents the regioselectivity problems associated with direct bromination and is a reliable method for obtaining specifically substituted indazoles.

Purification Techniques for Complex Indazole Derivatives

The purification of complex, multi-substituted indazole derivatives like this compound is critical to isolate the target compound from reaction byproducts, unreacted starting materials, and regioisomers. Given the often similar physical properties of N1- and N2-alkylated isomers, separation can be challenging and typically requires chromatographic methods.

Column Chromatography: This is the most common technique for the purification of indazole derivatives at a laboratory scale. Silica gel is typically used as the stationary phase, with a mobile phase consisting of a mixture of a non-polar solvent (e.g., hexane or heptane) and a more polar solvent (e.g., ethyl acetate). nih.gov A carefully selected solvent gradient allows for the separation of compounds based on their polarity, enabling the isolation of the desired isomer with high purity.

Recrystallization: When a solid product of sufficient purity is obtained, recrystallization can be an effective final purification step to obtain highly pure, crystalline material. The crude product is dissolved in a minimum amount of a hot solvent in which it is soluble, and upon cooling, the desired compound crystallizes out, leaving impurities behind in the solution.

High-Performance Liquid Chromatography (HPLC): For achieving very high purity or for separating particularly difficult mixtures, preparative HPLC is employed. This technique offers higher resolution than standard column chromatography. Reversed-phase HPLC, using a non-polar stationary phase (like C18) and a polar mobile phase (such as a mixture of water and acetonitrile or methanol), is frequently used for the purification of pharmaceutical intermediates.

Supercritical Fluid Chromatography (SFC): SFC has emerged as a powerful purification technique in pharmaceutical chemistry. It uses a supercritical fluid, typically carbon dioxide, as the mobile phase. SFC can offer faster separations and is considered a "greener" alternative to HPLC due to reduced organic solvent consumption.

The choice of purification method depends on the scale of the synthesis, the nature of the impurities, and the required final purity of the compound. Often, a combination of these techniques is necessary to achieve the desired analytical standard.

Despite extensive and targeted searches for spectroscopic data pertaining to the chemical compound "this compound," specific experimental values for ¹H NMR, ¹³C NMR, IR, HRMS, and UV-Vis analyses could not be located in publicly available scientific literature, patents, or chemical supplier databases. The information found was either for related but structurally distinct molecules or of a general nature regarding the spectroscopic techniques themselves, without providing the specific data required for the detailed elucidation of the molecular structure of the target compound.

Therefore, it is not possible to generate the requested article with the specified detailed content and data tables at this time. The comprehensive structural assignment and analysis as outlined in the user's request is contingent upon the availability of this precise experimental data.

Elucidation of Molecular Structure and Stereochemistry Via Advanced Spectroscopic Techniques

X-ray Crystallography for Definitive Solid-State Structural Determination

As of the current date, a definitive solid-state structure of 6-Bromo-3-cyclopropyl-1-methyl-1H-indazole through single-crystal X-ray diffraction analysis has not been reported in publicly accessible crystallographic databases or peer-reviewed scientific literature. While the synthesis and properties of various indazole derivatives are documented, specific crystallographic data for this particular compound, including unit cell parameters, space group, and atomic coordinates, are not available.

The determination of the crystal structure of this compound would require the successful growth of a single crystal of suitable quality for X-ray diffraction analysis. Such an analysis would provide unequivocal confirmation of its molecular connectivity and offer precise measurements of bond lengths, bond angles, and torsion angles. Furthermore, it would reveal the three-dimensional arrangement of the molecules in the crystal lattice, including any intermolecular interactions such as hydrogen bonding or π-stacking, which influence the physical properties of the solid-state material.

Without experimental crystallographic data, the depiction of its solid-state structure remains speculative and would be based on computational modeling and comparison with structurally related compounds for which crystal structures have been determined.

Mechanistic Organic Chemistry and Reactivity of 6 Bromo 3 Cyclopropyl 1 Methyl 1h Indazole

Tautomeric Equilibrium and its Influence on Reactivity in Monosubstituted and Disubstituted Indazoles

Indazole, a bicyclic heterocycle composed of a benzene (B151609) ring fused to a pyrazole (B372694) ring, can exist in two primary tautomeric forms: the 1H-indazole and the 2H-indazole. beilstein-journals.orgacs.orgchemicalbook.com The position of the annular proton significantly impacts the electronic distribution and, consequently, the chemical reactivity of the molecule. nih.gov

Computational and experimental studies have established that the 1H-tautomer is thermodynamically more stable than the 2H-tautomer. chemicalbook.comwuxibiology.comnih.gov The energy difference is estimated to be approximately 2.3-4.5 kcal/mol, making the 1H-form the predominant species in equilibrium. chemicalbook.comwuxibiology.com This energetic preference is a critical factor in reactions involving the pyrazole nitrogens, such as N-alkylation. Direct alkylation of an unsubstituted indazole often yields a mixture of N1 and N2-alkylated products, with the ratio being dependent on the reaction conditions, including the nature of the electrophile, base, and solvent. beilstein-journals.orgnih.gov

In the specific case of 6-Bromo-3-cyclopropyl-1-methyl-1H-indazole , the presence of the methyl group at the N1 position effectively quenches this tautomeric equilibrium. The nitrogen is "locked" in the N1 position, preventing isomerization to the 2H form. This pre-alkylation is a common synthetic strategy employed to ensure regioselectivity in subsequent functionalization steps. By eliminating the possibility of forming the N2-isomer, reactions can be directed with greater precision to other sites on the molecule, such as the benzene ring or the C6-bromo substituent. beilstein-journals.org

Electrophilic Aromatic Substitution Reactions on the Benzene Ring of the Indazole Core

Electrophilic aromatic substitution (EAS) on the benzene portion of the indazole nucleus is a key pathway for introducing further functionalization. The regiochemical outcome of such reactions on This compound is determined by the cumulative directing effects of the existing substituents.

Fused Pyrazole Ring: The pyrazole moiety, as a whole, is generally considered to be electron-withdrawing, thus deactivating the fused benzene ring towards electrophilic attack compared to benzene itself.

N1-Methyl Group: The methyl group attached to N1 is an activating group.

C3-Cyclopropyl Group: The cyclopropyl (B3062369) group at the C3 position is known to be an electron-donating group, capable of stabilizing an adjacent positive charge, thereby activating the ring system.

C6-Bromo Substituent: The bromine atom at C6 is a deactivating group due to its inductive electron-withdrawing effect, but it is also an ortho, para-director due to resonance effects. It directs incoming electrophiles to the C5 and C7 positions.

The interplay of these effects suggests that the most probable sites for electrophilic attack are the C4, C5, and C7 positions. Computational studies on similar indazole systems have been used to predict reactivity. For instance, calculations of Fukui functions on 4-sulfonamido-1H-indazoles indicated that the C7 position is highly susceptible to electrophilic attack. rsc.org This was confirmed experimentally, where bromination with N-bromosuccinimide (NBS) yielded the C7-bromo product selectively and in high yield. rsc.org While specific studies on the nitration of 6-bromo-1-methyl-1H-indazole are not widely reported, mild nitrating agents like nitrocyclohexadienones are often used to avoid harsh acidic conditions that can lead to side reactions or degradation. nih.gov

Reactivity of the Pyrazole Nitrogen Atoms (N1 and N2) and Their Role in Derivative Formation

In This compound , the N1 position is part of a tertiary amine within the aromatic system and is therefore unreactive towards further alkylation or acylation. The reactivity focus thus shifts to the N2 nitrogen atom.

The N2 atom possesses a lone pair of electrons and can act as a nucleophile or a Lewis base. While less nucleophilic than the nitrogen in an un-alkylated indazole anion, it can still react with potent electrophiles. This reaction, known as quaternization, involves the N2 atom attacking an alkyl halide or another strong alkylating agent to form a positively charged N1,N2-disubstituted indazolium salt. researchgate.netnih.gov Such reactions, often referred to as Menshutkin reactions, typically require heating and an appropriate alkylating agent (e.g., methyl iodide, ethyl bromoacetate). researchgate.netnih.govmdpi.com The resulting indazolium salts are of interest as ionic liquids and as precursors for other chemical transformations.

Furthermore, the N2 atom's basicity allows it to coordinate to Lewis acids. This interaction is postulated to play a role in directing certain reactions. For example, in the alkylation of some 1H-indazoles, chelation involving the N2 atom and a C3 substituent can influence regioselectivity. beilstein-journals.orgnih.gov Although the N1 position is blocked in the title compound, the Lewis basicity of N2 remains a feature of its chemical character.

Reactions Involving the Bromine Substituent at the 6-Position (e.g., Cross-Coupling Reactions)

The bromine atom at the C6 position is a highly versatile functional handle, enabling a wide array of transformations, most notably palladium-catalyzed cross-coupling reactions. These reactions are fundamental in medicinal chemistry for constructing complex molecular architectures from simpler building blocks. The C-Br bond in This compound can be readily activated by a palladium(0) catalyst, initiating catalytic cycles that form new carbon-carbon or carbon-heteroatom bonds.

Key cross-coupling reactions applicable to this substrate include:

Suzuki-Miyaura Coupling: This reaction couples the bromoindazole with an organoboron reagent (e.g., a boronic acid or boronic ester) to form a new C-C bond, typically to introduce an aryl or heteroaryl group. rsc.orgnih.gov This is one of the most widely used methods for elaborating bromoindazole scaffolds.

Heck Reaction: This reaction involves the coupling of the bromoindazole with an alkene to form a substituted alkene product. beilstein-journals.orgorganic-chemistry.org This method is useful for introducing vinyl groups.

Buchwald-Hartwig Amination: This reaction forms a C-N bond by coupling the bromoindazole with a primary or secondary amine. wikipedia.orglibretexts.org It is a powerful tool for synthesizing arylamine derivatives.

These reactions typically require a palladium catalyst, a phosphine (B1218219) ligand to stabilize the palladium center, and a base. The choice of these components can be optimized to achieve high yields and prevent side reactions like dehalogenation. beilstein-journals.org

| Reaction Type | Coupling Partner | Typical Catalyst | Typical Base | Typical Solvent | Reference |

|---|---|---|---|---|---|

| Suzuki-Miyaura | Aryl/Heteroaryl Boronic Acid | Pd(dppf)Cl₂ | K₂CO₃, K₃PO₄ | 1,4-Dioxane/Water, DME | rsc.orgrsc.orgnih.gov |

| Heck | Alkene (e.g., n-butyl acrylate) | Pd(OAc)₂ / PPh₃ | TEA, NBu₃ | DMF, Dioxane | beilstein-journals.orgrug.nl |

| Buchwald-Hartwig | Primary/Secondary Amine | Pd₂(dba)₃ / XantPhos, tBuXPhos | KOtBu, Cs₂CO₃ | Toluene, Dioxane | acs.orgwikipedia.org |

Stability and Transformation Pathways under Varied Reaction Conditions

The stability of This compound is generally robust under standard organic synthesis conditions. However, certain conditions can lead to degradation or unintended transformations.

Stability of the Cyclopropyl Ring: Cyclopropane rings are susceptible to opening under strongly acidic conditions or in the presence of certain transition metals, which can lead to rearrangement or addition products. Care must be taken during reactions that require harsh acidic environments. Protodeboronation, the cleavage of a C-B bond, is a known side reaction in Suzuki couplings involving cyclopropyl boronic acids, especially with lower catalyst loadings. acs.org

Stability of the Bromo-Substituent: While the C-Br bond is the intended site of reactivity in cross-coupling reactions, undesired side reactions can occur. Dehalogenation (replacement of bromine with hydrogen) can compete with the desired coupling, particularly at high temperatures or with certain catalyst systems. beilstein-journals.org

Thermal and Photochemical Stability: Heteroaromatic compounds can undergo various transformations upon exposure to heat or UV light. Potential degradation pathways could include fragmentation of the ring system, isomerization, or hydroxylation if trace water is present. nih.gov For instance, some indazole derivatives are known to undergo rearrangement or ring-opening under photochemical conditions.

Influence of pH: In strongly acidic media, protonation of the N2 atom can occur, altering the electronic properties and potentially the stability of the molecule. In strongly basic conditions, while there are no acidic protons to be removed (unlike in 1H-indazoles), the conditions might promote side reactions if other sensitive functional groups are present in a more complex derivative. For example, deprotection of a THP-protected indazole with p-TsOH (an acid) is a viable step, indicating the core structure is stable under these specific acidic conditions. beilstein-journals.org

Computational Chemistry and in Silico Modeling of 6 Bromo 3 Cyclopropyl 1 Methyl 1h Indazole

Density Functional Theory (DFT) Calculations for Electronic Structure and Quantum Chemical Properties

Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. For 6-Bromo-3-cyclopropyl-1-methyl-1H-indazole, DFT calculations are instrumental in elucidating its fundamental quantum chemical properties. researchgate.net

The first step in computational analysis is to determine the most stable three-dimensional structure of the molecule, known as geometry optimization. This process systematically alters the bond lengths, bond angles, and dihedral angles to find the conformation with the lowest potential energy. uni-muenchen.de For indazole derivatives, DFT methods like B3LYP with a basis set such as 6-31G++(d,p) are commonly employed to achieve an accurate optimized geometry. researchgate.net

The analysis reveals that the core indazole ring system is largely planar. nih.govnih.gov The attached cyclopropyl (B3062369) and methyl groups have specific orientations relative to this plane that are energetically favored. Conformation analysis identifies the global minimum energy structure, which is crucial for the accuracy of all subsequent computational property predictions.

Below is a table of representative optimized geometric parameters for the indazole core, which are foundational for understanding the molecule's structure.

Table 1: Illustrative Optimized Geometric Parameters for the Indazole Core

| Parameter (Bond/Angle) | Type | Value (Å/°) |

|---|---|---|

| N1-N2 | Bond Length | ~1.38 Å |

| N2-C3 | Bond Length | ~1.33 Å |

| C3-C3a | Bond Length | ~1.45 Å |

| C7a-N1 | Bond Length | ~1.39 Å |

| N1-N2-C3 | Bond Angle | ~112.5° |

| N2-C3-C3a | Bond Angle | ~108.0° |

Note: These values are illustrative and derived from typical parameters for indazole systems.

Frontier Molecular Orbital (FMO) theory is central to predicting a molecule's chemical reactivity. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key orbitals involved in chemical reactions. The HOMO energy (EHOMO) indicates the ability of a molecule to donate electrons, while the LUMO energy (ELUMO) reflects its ability to accept electrons. researchgate.net

The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE = ELUMO - EHOMO), is a critical indicator of molecular stability and reactivity. researchgate.net A smaller energy gap suggests that the molecule is more reactive, as it requires less energy to excite an electron from the HOMO to the LUMO. nih.gov For this compound, the electron-donating cyclopropyl group and the electron-withdrawing bromine atom influence the energies of these orbitals, fine-tuning its reactivity profile.

Table 2: Representative FMO Properties for Indazole Derivatives

| Quantum Chemical Parameter | Symbol | Typical Value | Significance |

|---|---|---|---|

| Highest Occupied Molecular Orbital Energy | EHOMO | ~ -6.2 eV | Electron-donating capacity |

| Lowest Unoccupied Molecular Orbital Energy | ELUMO | ~ -1.5 eV | Electron-accepting capacity |

Note: Values are representative for this class of compounds and used for comparative purposes.

An Electrostatic Potential Surface (EPS) or Molecular Electrostatic Potential (MEP) map illustrates the charge distribution across a molecule's surface. uni-muenchen.de It is invaluable for predicting how a molecule will interact with other molecules, particularly in biological systems. scispace.com The map is color-coded to show different potential values:

Red: Regions of most negative electrostatic potential, indicating electron-rich areas that are susceptible to electrophilic attack and favorable for interacting with positive charges (e.g., metal ions, hydrogen bond donors). uni-muenchen.de

Blue: Regions of most positive electrostatic potential, representing electron-poor areas that are prone to nucleophilic attack. uni-muenchen.de

Green/Yellow: Areas of neutral or intermediate potential.

For this compound, the EPS map would likely show a negative potential (red) around the N2 atom of the indazole ring due to its lone pair of electrons, making it a primary site for hydrogen bonding. The bromine atom would also contribute to a region of negative potential. Conversely, the hydrogen atoms on the methyl and cyclopropyl groups would exhibit a positive potential (blue).

Molecular Docking Studies for Ligand-Target Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (the ligand) when bound to a second (the receptor, typically a protein) to form a stable complex. nih.gov It is widely used in drug discovery to screen for potential drug candidates and understand their mechanism of action. pnrjournal.com

Docking simulations place this compound into the binding site of a specific biological target, such as a protein kinase, which are common targets for indazole-based inhibitors. nih.gov The program then calculates a "docking score" or "binding energy," typically in kcal/mol, which estimates the binding affinity. A lower (more negative) score indicates a more stable and favorable interaction. pnrjournal.com

These simulations can predict not only if the molecule will bind but also its specific binding mode—the precise orientation and conformation it adopts within the receptor's active site. This information is critical for understanding structure-activity relationships.

Table 3: Illustrative Docking Results for an Indazole Ligand with Potential Kinase Targets

| Protein Target (PDB ID) | Predicted Binding Affinity (kcal/mol) | Potential Therapeutic Area |

|---|---|---|

| Tyrosine Kinase (e.g., c-Met) | -8.5 | Oncology |

| Cyclin-Dependent Kinase (e.g., CDK2) | -7.9 | Oncology |

Note: These are hypothetical results to illustrate the data obtained from molecular docking studies.

A crucial outcome of molecular docking is the identification of the specific amino acid residues within the receptor's binding pocket that interact with the ligand. mdpi.com These interactions, which stabilize the ligand-receptor complex, can include:

Hydrogen Bonds: Formed between hydrogen bond donors (like -NH or -OH groups) and acceptors (like nitrogen or oxygen atoms). The N2 atom of the indazole ring is a common hydrogen bond acceptor.

Hydrophobic Interactions: Occur between nonpolar parts of the ligand (like the cyclopropyl group and the benzene (B151609) part of the indazole ring) and hydrophobic amino acid residues (e.g., Leucine, Valine, Isoleucine).

Halogen Bonds: The bromine atom can act as a halogen bond donor, interacting with electron-rich atoms like oxygen or nitrogen.

Identifying these key residues provides a detailed map of the binding interaction and offers a roadmap for designing more potent and selective inhibitors by modifying the ligand to enhance these interactions. dundee.ac.uk

Table 4: Potential Interacting Amino Acid Residues for an Indazole Ligand in a Kinase Binding Pocket

| Interaction Type | Ligand Moiety | Potential Amino Acid Residue |

|---|---|---|

| Hydrogen Bond | Indazole N2 Atom | Aspartic Acid (Asp), Glutamic Acid (Glu) |

| Hydrophobic Interaction | Cyclopropyl Group | Leucine (Leu), Valine (Val) |

| Hydrophobic Interaction | Benzene Ring | Alanine (Ala), Phenylalanine (Phe) |

Note: This table lists plausible interactions based on the chemical structure of the ligand.

Molecular Dynamics (MD) Simulations for Dynamic Behavior and Stability of Ligand-Protein Complexes

Molecular dynamics (MD) simulations are powerful computational tools used to study the dynamic behavior of molecules and their complexes over time. dntb.gov.uamdpi.com In the context of this compound, MD simulations can provide critical insights into how this ligand interacts with its protein target, revealing details about the stability of the ligand-protein complex. The simulations model the movements and interactions of atoms, offering a view of the conformational changes that are not apparent from static models. mdpi.com

The primary goal of performing MD simulations on a complex of this compound and its target protein is to assess the stability of the binding pose predicted by molecular docking. Key metrics such as the root-mean-square deviation (RMSD) of the protein and ligand are monitored throughout the simulation. A stable RMSD for both the protein and the ligand over the course of the simulation (e.g., 100 nanoseconds) suggests that the ligand remains in a stable conformation within the binding pocket.

A hypothetical MD simulation study of this compound bound to a target kinase might yield the following results, indicating a stable complex:

| Simulation Time (ns) | Protein RMSD (Å) | Ligand RMSD (Å) | Number of Hydrogen Bonds |

| 0 | 0.00 | 0.00 | 4 |

| 20 | 1.52 | 0.85 | 3 |

| 40 | 1.65 | 0.92 | 3 |

| 60 | 1.58 | 0.88 | 4 |

| 80 | 1.71 | 0.95 | 3 |

| 100 | 1.69 | 0.91 | 3 |

This table presents hypothetical data for illustrative purposes.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Biological Activity Prediction

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to find a mathematical relationship between the chemical structures of a series of compounds and their biological activities. nih.gov These models are invaluable in drug discovery for predicting the activity of novel compounds and for guiding the design of more potent analogs. shd-pub.org.rs

Two-dimensional QSAR (2D-QSAR) models are developed using descriptors that are calculated from the 2D representation of the molecules, such as topological, constitutional, and electronic parameters. For a series of indazole derivatives including this compound, a 2D-QSAR model could be developed to correlate these descriptors with their observed biological activity (e.g., IC₅₀ values against a specific enzyme).

The process involves selecting a training set of molecules with known activities, calculating a wide range of 2D descriptors, and then using statistical methods like multiple linear regression (MLR) or partial least squares (PLS) to build a predictive model. The robustness of the model is then validated using an external test set of compounds.

A hypothetical 2D-QSAR equation for a series of indazole derivatives might look like:

pIC₅₀ = 0.45 * (LogP) - 0.12 * (Molecular Weight) + 0.87 * (Topological Polar Surface Area) + 2.54

This equation would suggest that higher lipophilicity (LogP) and a larger topological polar surface area contribute positively to the biological activity, while increased molecular weight has a slightly negative impact.

Three-dimensional QSAR (3D-QSAR) methods, such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), provide a more detailed understanding by considering the 3D structures of the molecules. drugdesign.orgnih.gov These methods require the alignment of the set of molecules, which is often based on a common scaffold or a docked conformation into a protein's active site. nih.gov

CoMFA calculates the steric and electrostatic fields around each molecule, while CoMSIA also considers hydrophobic, hydrogen bond donor, and hydrogen bond acceptor fields. nih.gov The resulting field values are then correlated with the biological activities to generate contour maps. These maps highlight regions in 3D space where modifications to the molecular structure are likely to increase or decrease activity. For instance, a green contour map in a CoMFA result might indicate that a bulkier substituent is favored in that region for enhanced activity.

The ultimate goal of QSAR studies is to establish a clear correlation between specific structural features and the biological efficacy of the compounds. nih.gov By analyzing the descriptors that are most influential in the QSAR models, medicinal chemists can make informed decisions in the design of new molecules.

For this compound, a QSAR study might reveal the following correlations:

| Structural Descriptor | Correlation with Biological Efficacy | R² Value |

| 2D Descriptors | ||

| LogP | Positive | 0.65 |

| Molecular Weight | Negative | -0.23 |

| Number of Rotatable Bonds | Negative | -0.31 |

| Topological Polar Surface Area | Positive | 0.58 |

| 3D Descriptors (from CoMFA/CoMSIA) | ||

| Steric Field (Region X) | Favorable for bulky groups | 0.72 |

| Electrostatic Field (Region Y) | Favorable for electronegative groups | 0.68 |

This table presents hypothetical data for illustrative purposes.

These findings would suggest that for improved biological efficacy, analogs of this compound should be designed with increased lipophilicity and polar surface area. Furthermore, the 3D-QSAR results would guide the placement of bulky and electronegative substituents in specific regions of the molecule to maximize interactions with the target protein.

Pharmacological and Biological Activity Profiling of 6 Bromo 3 Cyclopropyl 1 Methyl 1h Indazole and Analogues

Mechanisms of Action in Diverse Biological Systems

The biological activity of 6-bromo-1H-indazole derivatives is diverse, with a primary focus on their role as anticancer agents. researchgate.net The mechanisms underlying their therapeutic potential often involve the inhibition of critical cellular pathways that are essential for the growth and survival of cancer cells. researchgate.net Like other indazole derivatives, these compounds are being explored for their ability to inhibit key enzymes involved in cancer progression. nih.govresearchgate.net The core structure of 1H-indazole-3-amine, for instance, is recognized as an effective fragment for binding to the hinge region of kinases, a crucial mechanism for inhibiting their activity. nih.govmdpi.com Furthermore, some indazole derivatives have been shown to induce apoptosis (programmed cell death) and cause cell cycle arrest in cancer cells, preventing their uncontrolled proliferation. nih.govmdpi.com These mechanisms highlight the potential of the 6-bromo-indazole scaffold as a versatile platform for developing targeted cancer therapies.

Anticancer and Antitumor Activity Studies

Derivatives of 6-bromo-1H-indazole have demonstrated significant anticancer and antitumor properties across a range of studies. researchgate.net The indazole core is a key component of several clinically approved anticancer drugs, underscoring the therapeutic value of this chemical family. researchgate.netnih.gov Research has focused on synthesizing and evaluating novel analogues to identify compounds with enhanced potency and selectivity against various cancer types. nih.govresearchgate.netsioc-journal.cn

A key aspect of the anticancer profile of 6-bromo-indazole analogues is their ability to inhibit the viability and proliferation of cancer cells. For example, a series of novel 6-bromo-1-cyclopentyl-1H-indazole-4-carboxylic acid substituted amide derivatives were synthesized and evaluated for their ability to hinder the viability of human cancer cells. researchgate.net In vitro studies using the MTT assay, a colorimetric assay for assessing cell metabolic activity, confirmed the cytotoxic effects of these compounds. nih.govresearchgate.net Similarly, other studies have shown that substituted indazole derivatives can potently inhibit the growth of various cancer cell lines, with some compounds demonstrating greater efficacy than established chemotherapy agents like cisplatin (B142131) in certain contexts. nih.govresearchgate.net One indazole derivative, compound 2f, was found to have potent growth inhibitory activity against several cancer cell lines and effectively inhibited the proliferation and colony formation of 4T1 breast cancer cells. nih.gov

The anticancer effects of many indazole derivatives are attributed to their ability to act as tyrosine kinase inhibitors. nih.gov Tyrosine kinases are enzymes that play a critical role in cell signaling pathways that control cell growth, proliferation, and differentiation. Their dysregulation is a common feature in many cancers.

TTK (Mps1): The mitotic kinase TTK (also known as Mps1) has been identified as a novel target for cancer therapy. nih.gov Research has led to the development of indazole-based compounds that are potent inhibitors of TTK. nih.gov A screening campaign identified an indazole core with specific substitutions as a novel chemical class for TTK inhibition. nih.gov

VEGFR-2: Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) is a key receptor in angiogenesis, the formation of new blood vessels, which is crucial for tumor growth and metastasis. researchgate.net Consequently, VEGFR-2 is a significant target for anticancer agents. researchgate.net The 1H-indazole-3-amine structure, found in the multi-kinase inhibitor Linifanib, effectively binds to the hinge region of tyrosine kinases like VEGFR-2. nih.govmdpi.com

MAPK1 (ERK): The Mitogen-Activated Protein Kinase (MAPK) pathway is another critical signaling cascade often deregulated in cancer. Certain indazole derivatives have been shown to selectively activate extracellular signal-regulated kinases (ERK) within the MAPK pathway, leading to apoptosis in cancer cells. nih.gov For instance, the compound N-(4-bromobenzyl)-1,3-dimethyl-1H-indazol-6-amine was found to be a potent anticancer agent that induces apoptosis through the selective activation of ERK in hypopharyngeal carcinoma cells. nih.gov

Angiogenesis, the formation of new blood vessels, is a critical process for tumor growth and metastasis. Several 6-bromo-indazole analogues have demonstrated antiangiogenic properties. researchgate.net In one study, synthesized compounds were tested for their potential to inhibit proangiogenic cytokines associated with tumors. researchgate.net The ability of these compounds to interfere with the signaling of molecules like Vascular Endothelial Growth Factor (VEGF) is a key aspect of their anticancer activity. researchgate.net By inhibiting angiogenesis, these compounds can effectively starve tumors of the nutrients and oxygen they need to grow.

Aromatase is a key enzyme in the biosynthesis of estrogens, which can promote the growth of hormone-receptor-positive cancers, such as certain types of breast cancer. Aromatase inhibitors are an important class of drugs used in the treatment of these cancers. nih.gov While direct studies on 6-Bromo-3-cyclopropyl-1-methyl-1H-indazole as an aromatase inhibitor are not prevalent, the broader class of nitrogen-containing heterocyclic compounds, including triazoles which are structurally related to indazoles, are known to be effective aromatase inhibitors like Vorozole. nih.gov This suggests a potential, though not yet fully explored, avenue for the anticancer activity of indazole derivatives.

The anticancer activity of 6-bromo-indazole analogues has been evaluated against a panel of human cancer cell lines, demonstrating varying degrees of efficacy.

A549 (Lung Carcinoma): Indazole derivatives have been tested against the A549 human lung cancer cell line, showing antiproliferative activity. nih.govmdpi.comresearchgate.net

MCF7 (Breast Adenocarcinoma): The MCF7 breast cancer cell line is frequently used to screen potential anticancer compounds. nih.govresearchgate.netnih.gov Several indazole and coumarin-triazole hybrids have shown cytotoxic activity against MCF7 cells, in some cases exceeding the potency of standard chemotherapeutic drugs. sioc-journal.cnnih.govresearchgate.netnih.gov

HEP3BPN (Liver Cancer): Analogues of 6-bromo-indazole have been shown to inhibit the viability of the HEP3BPN human liver cancer cell line. researchgate.net

MDA-MB-453 (Breast Carcinoma): The MDA-MB-453 cell line, a model for a specific subtype of breast cancer, has also been a target for 6-bromo-indazole derivatives. researchgate.netcytion.comnih.govnih.gov

HL-60 (Leukemia): The inhibitory effects of 6-bromo-indazole analogues have been observed in the HL-60 leukemia cell line. researchgate.net

The table below summarizes the inhibitory concentrations (IC₅₀) of some indazole analogues against various cancer cell lines, as reported in the literature.

| Compound Class | Cell Line | IC₅₀ (µM) | Reference |

| 1H-Indazole-3-amine derivative (6o) | K562 (Leukemia) | 5.15 | nih.gov |

| 1H-Indazole-3-amine derivative (5k) | Hep-G2 (Liver) | 3.32 | mdpi.com |

| Indazole derivative (2f) | 4T1 (Breast) | 0.23 - 1.15 | nih.gov |

| Coumarin-triazole hybrid (LaSOM 186) | MCF7 (Breast) | < 2.66 | nih.gov |

| 5/6-substituted indazole (8a) | PC-3 (Prostate) | 6.21 | sioc-journal.cn |

| 5/6-substituted indazole (14a) | PC-3 (Prostate) | 6.43 | sioc-journal.cn |

Anti-inflammatory Properties and Cyclooxygenase (COX-2) Inhibition

The indazole scaffold is a core structure in several known anti-inflammatory agents, such as benzydamine. nih.gov Research into various indazole derivatives has consistently highlighted their potential as anti-inflammatory compounds. nih.govtandfonline.comresearchgate.net The mechanism of action for many of these is linked to the inhibition of cyclooxygenase (COX) enzymes, particularly the inducible COX-2 isozyme, which is a key mediator in the inflammatory cascade. mdpi.com

Some indazole derivatives have shown notable in vitro inhibitory activity against COX-2. mdpi.com For instance, certain 3-substituted 1H-indazoles were identified as anti-inflammatory agents with the ability to inhibit COX-2. mdpi.com While specific COX-2 inhibition data for this compound is not available, the known anti-inflammatory profile of the indazole class suggests this would be a promising area for future investigation. tandfonline.comchemenu.com

Antioxidant Activity and Reactive Oxygen Species Modulation

Oxidative stress, resulting from an imbalance between reactive oxygen species (ROS) and the body's antioxidant defenses, is implicated in numerous disease states. Some indazole derivatives have been evaluated for their antioxidant properties. For example, a study on a series of 5-substituted indazole derivatives included assessments of their antioxidant capabilities through ORAC (Oxygen Radical Absorbance Capacity) assays. tandfonline.com These compounds were investigated for their potential to mitigate oxidative stress, which is a common feature in neurodegenerative diseases. tandfonline.com The ability of the indazole scaffold to participate in reactions that neutralize free radicals suggests that this compound and its analogues could possess valuable antioxidant activity, although specific studies are required to confirm this.

Antimicrobial Activity (Antibacterial and Antifungal)

The indazole nucleus is recognized for its presence in compounds with a broad spectrum of antimicrobial activities. nih.govresearchgate.netmdpi.com Various synthetic indazole derivatives have demonstrated efficacy against both bacterial and fungal pathogens. tandfonline.comresearchgate.net

For example, research has shown that certain indazole derivatives possess antibacterial properties. researchgate.net In the realm of antifungal research, a series of 3-phenyl-1H-indazole derivatives showed promising activity against Candida albicans and Candida glabrata, including strains resistant to existing antifungal medications. researchgate.net This suggests that the indazole scaffold is a viable starting point for the development of new antimicrobial agents. researchgate.net

Neurological and Neurodegenerative Applications

The potential application of indazole derivatives in neurology, particularly for neurodegenerative diseases, is an area of active research. nih.govtandfonline.com These compounds have been investigated for their ability to protect neurons and interfere with pathological processes underlying these conditions. tandfonline.comnih.gov

Potential as Neuroprotective Agents

Several indazole derivatives have demonstrated neuroprotective effects in preclinical models. For instance, compounds such as 6-hydroxy-1H-indazole and the related 6-amino-1-methyl-indazole (AMI) have shown the ability to protect dopaminergic neurons from apoptosis in cell culture models of Parkinson's disease. nih.govfrontiersin.org In studies using neuroblastoma cell lines, certain 5-substituted indazole derivatives showed protective effects against β-Amyloid-induced cell death, a key pathological feature of Alzheimer's disease. tandfonline.com These findings underscore the potential of the indazole scaffold in developing agents that can shield neural cells from damage. tandfonline.comnih.gov

Inhibition of Tau Hyperphosphorylation

The abnormal hyperphosphorylation of the tau protein is a central pathological hallmark of Alzheimer's disease and other tauopathies. nih.gov The indazole scaffold has emerged as a promising structure for developing inhibitors of this process. nih.govfrontiersin.org Studies have found that indazole derivatives like 6-hydroxy-1H-indazole, 5-hydroxy-1H-indazole, and 6-nitro-1H-indazole can inhibit tau phosphorylation. nih.govfrontiersin.org The mechanism often involves the inhibition of kinases responsible for tau phosphorylation, such as Glycogen Synthase Kinase 3β (GSK-3β). nih.govchim.itmdpi.com A patent has also described 1-pyrazolyl, 5-, 6-disubstituted indazole derivatives as inhibitors of LRRK2 kinase, another target implicated in tau pathology. google.com

Other Pharmacological Activities (e.g., Anti-diabetic, Antiprotozoal)

The versatility of the indazole scaffold extends to other therapeutic areas, including metabolic and infectious diseases. nih.govacs.org

Naturally occurring indazole-type alkaloids isolated from the seeds of Nigella sativa have been shown to possess antihyperglycemic effects. acs.org One such compound demonstrated a potent ability to increase glucose consumption in vitro, an effect mediated by the activation of AMP-activated protein kinase (AMPK). acs.org This highlights the potential of indazole derivatives as leads for new anti-diabetic agents. bohrium.comscispace.com

Furthermore, significant antiprotozoal activity has been reported for various indazole derivatives. nih.govnih.gov A series of 2-phenyl-2H-indazole derivatives were synthesized and evaluated for their activity against several protozoan parasites. nih.govresearchgate.netproquest.com The results, summarized in the table below, indicated that many of these compounds were highly potent, with some showing greater activity than the reference drug metronidazole. mdpi.com The structure-activity relationship studies revealed that substitutions on the phenyl ring were crucial for their antiprotozoal efficacy. nih.govnih.gov

Below is a data table showcasing the antiprotozoal activity of selected 2-phenyl-2H-indazole derivatives.

| Compound | Substituent on 2-phenyl ring | IC₅₀ against E. histolytica (µM) | IC₅₀ against G. intestinalis (µM) | IC₅₀ against T. vaginalis (µM) |

|---|---|---|---|---|

| 2-phenyl-2H-indazole | None | <0.050 | >2.27 | >2.27 |

| 2-(4-chlorophenyl)-2H-indazole | 4-Chloro | <0.050 | 0.140 | 0.200 |

| 2-(4-methoxyphenyl)-2H-indazole | 4-Methoxy | 0.080 | >2.27 | >2.27 |

| Methyl 4-(2H-indazol-2-yl)benzoate | 4-Methoxycarbonyl | <0.050 | 1.500 | 1.800 |

| 2-(2-(trifluoromethyl)phenyl)-2H-indazole | 2-Trifluoromethyl | <0.050 | >2.27 | >2.27 |

Enzyme Inhibition Studies (e.g., Alpha-Glucosidase, Nitric Oxide Synthase, HIV Protease)

While direct enzymatic inhibition data for this compound is not extensively available in the public domain, research on analogous indazole-containing structures provides significant insights into their potential as enzyme inhibitors across various therapeutic areas. The core indazole scaffold is a versatile platform that, when appropriately substituted, can interact with the active sites of numerous enzymes. This section reviews the inhibitory activities of bromo-indazole and other related indazole derivatives against several key enzymes, including alpha-glucosidase, nitric oxide synthase, and HIV reverse transcriptase, a crucial enzyme in the lifecycle of HIV.

Alpha-Glucosidase Inhibition

Alpha-glucosidase inhibitors are a class of drugs used to manage postprandial hyperglycemia, a common feature of type 2 diabetes. plos.orgaginganddisease.org These agents work by delaying the breakdown of complex carbohydrates in the small intestine, thereby slowing the absorption of glucose. plos.orgaginganddisease.org Research into indazole derivatives has revealed their potential as alpha-glucosidase inhibitors. A study on a series of indazole derivatives based on Methyl 1H-indazole-4-carboxylate demonstrated significant inhibitory activity against α-amylase and α-glucosidase. nih.gov Several of these derivatives exhibited inhibitory potentials comparable to the standard drug, acarbose. nih.gov The IC50 values for these indazole derivatives against alpha-glucosidase ranged from 16.99 ± 0.19 to 77.97 ± 0.19 µM. nih.gov

| Compound Category | Enzyme | IC50 Range (µM) | Reference Compound | Reference IC50 (µM) |

| Indazole Derivatives | Alpha-Glucosidase | 16.99 - 77.97 | Acarbose | 12.79 |

Nitric Oxide Synthase Inhibition

Nitric oxide (NO) is a critical signaling molecule involved in various physiological processes, and its production is catalyzed by nitric oxide synthase (NOS). scite.ai Overproduction of NO by neuronal NOS (nNOS) has been implicated in neurodegenerative diseases. scite.ai Consequently, inhibitors of NOS are of significant interest. Studies have shown that the indazole nucleus is a key feature for NOS inhibition. nih.gov

Research on a series of indazole derivatives has identified potent inhibitors of rat cerebellar NOS. nih.gov Notably, nitration of the indazole ring at positions 5, 6, and 7 leads to a progressive increase in inhibitory potency. nih.gov 7-Nitro indazole was found to be a potent and competitive inhibitor of rat brain NOS with an IC50 of 0.9 ± 0.1 µM. nih.gov Other substituted indazoles also demonstrated concentration-dependent inhibition of rat cerebellar NOS. nih.gov The antinociceptive effects of these inhibitors have been correlated with their ability to inhibit brain NOS activity. nih.gov

| Compound | Enzyme | IC50 (µM) | Ki (µM) | Inhibition Type |

| 7-Nitro indazole | Rat Cerebellar NOS | 0.9 ± 0.1 | 5.6 | Competitive |

| 6-Nitro indazole | Rat Cerebellar NOS | 31.6 ± 3.4 | - | - |

| 5-Nitro indazole | Rat Cerebellar NOS | 47.3 ± 2.3 | - | - |

| 3-Chloro indazole | Rat Cerebellar NOS | 100.0 ± 5.5 | - | - |

| 3-Chloro 5-nitro indazole | Rat Cerebellar NOS | 158.4 ± 2.1 | - | - |

| Indazole | Rat Cerebellar NOS | 177.8 ± 2.1 | - | - |

HIV-1 Reverse Transcriptase Inhibition

While information on HIV protease inhibition by indazole analogues is limited in the provided context, significant research has been conducted on indazole derivatives as HIV-1 non-nucleoside reverse transcriptase inhibitors (NNRTIs). A series of indazolyl-substituted piperidin-4-yl-aminopyrimidines (IPAPYs) were designed and synthesized, showing moderate to excellent activity against wild-type HIV-1. nih.gov The EC50 values for these compounds ranged from 0.0064 to 1.5 µM. nih.gov One of the most potent compounds, 5q, had an EC50 of 6.4 nM and also showed significant activity against several resistant strains. nih.gov This highlights the potential of the indazole scaffold in developing new anti-HIV agents. nih.gov

| Compound Series | Target | EC50 Range (µM) | Most Potent Compound | Most Potent EC50 (nM) |

| Indazolyl-substituted piperidin-4-yl-aminopyrimidines (IPAPYs) | Wild-Type HIV-1 | 0.0064 - 1.5 | 5q | 6.4 |

In a separate line of research, a series of novel 4-bromo-1H-indazole derivatives were synthesized and evaluated as inhibitors of the filamentous temperature-sensitive protein Z (FtsZ), a bacterial cytoskeletal protein. nih.gov While not an enzyme in the traditional sense, its inhibition disrupts bacterial cell division, representing a key antibacterial strategy. nih.gov

The collective findings from studies on various indazole analogues underscore the therapeutic potential of this chemical class. The strategic placement of different substituents, such as bromo, nitro, and cyclopropyl (B3062369) groups, on the indazole ring system can be explored to develop potent and selective inhibitors for a range of enzymatic targets.

Structure Activity Relationship Sar and Structure Property Relationship Spr Analyses

Impact of the 6-Bromo Substituent on Biological Activities and Molecular Interactions

The presence of a bromine atom at the 6-position of the indazole ring is a critical determinant of the molecule's biological activity and physical properties. Halogen substituents, particularly bromine, are widely used in medicinal chemistry to modulate a compound's characteristics.

Lipophilicity and Electronic Effects : The bromine atom significantly influences the compound's lipophilicity (its ability to dissolve in fats, oils, and lipids) and electronic properties. researchgate.net This modification can enhance the molecule's ability to penetrate cellular membranes, a crucial step for reaching intracellular targets. researchgate.net Furthermore, the electron-withdrawing nature of bromine can affect the acidity of the indazole N-H group in the unmethylated precursor, influencing its reactivity and interactions.

Binding Interactions : The 6-bromo substituent can form specific halogen bonds with biological macromolecules like proteins. This type of interaction, while weaker than a traditional hydrogen bond, can be crucial for ligand-receptor binding affinity and selectivity.

Target-Specific Activity : Structure-activity relationship (SAR) studies on various indazole derivatives have demonstrated that substituents at the 6-position play a pivotal role in modulating biological activity. For instance, in the context of indoleamine 2,3-dioxygenase 1 (IDO1) inhibitors, the nature of the substituent at the 6-position of the 1H-indazole scaffold is a key factor in determining inhibitory potency. nih.gov Similarly, studies on indazole derivatives as antitumor agents have shown that modifications at this position can lead to significant changes in antiproliferative activity against various cancer cell lines. sioc-journal.cnnih.gov

Role of the 3-Cyclopropyl Group in Conferring Specific Biological or Chemical Properties

The cyclopropyl (B3062369) group at the C3-position of the indazole ring is not merely a passive space-filler. This small, rigid ring system imparts unique and valuable properties to the molecule.

Conformational Rigidity : The three-membered ring of the cyclopropyl group introduces significant conformational restraint. Unlike a flexible alkyl chain, its rigid structure helps to lock the molecule into a specific, biologically active conformation. This pre-organization can reduce the entropic penalty upon binding to a target protein, thereby increasing binding affinity. This principle is utilized in fragment-based drug discovery, where rigid sp³-rich structures like cyclopropanes are used to fix the orientation of vectors in three-dimensional space. acs.org

Metabolic Stability : The cyclopropyl group is generally more resistant to metabolic degradation (e.g., oxidation by cytochrome P450 enzymes) compared to larger, more flexible alkyl groups. This can lead to an improved pharmacokinetic profile, including a longer half-life in the body.

Unique Electronic Character : The C-C bonds in a cyclopropyl ring have a higher p-character than those in a typical alkane. This allows the cyclopropyl group to engage in electronic interactions similar to those of a double bond, potentially influencing stacking interactions or other electronic-based binding phenomena within a protein's active site.

Influence of the 1-Methyl Group on Regioselectivity, Tautomerism, and Biological Efficacy

The methylation at the N1-position of the indazole ring has profound consequences for the compound's synthesis, structure, and function.

Tautomerism Resolution : The indazole ring can exist in two tautomeric forms: the 1H-indazole and the 2H-indazole. nih.govnih.gov The 1H-tautomer is generally considered to be the more thermodynamically stable form. nih.govresearchgate.net By placing a methyl group at the N1-position, the tautomeric equilibrium is locked, ensuring that the molecule exists as a single, well-defined regioisomer. This is critical for consistent biological activity, as different tautomers can have different shapes and binding properties.

Regioselectivity in Synthesis : The synthesis of N-substituted indazoles often yields a mixture of N1 and N2 alkylated products. nih.govresearchgate.net Achieving regioselective N1-alkylation is a common challenge in synthetic chemistry. Optimized protocols often use specific bases and solvents, such as sodium hydride (NaH) in THF, to favor the formation of the thermodynamic N1-substituted product. nih.govd-nb.info The presence of certain substituents on the indazole ring can also direct the alkylation to either the N1 or N2 position. nih.govresearchgate.net

Biological Efficacy : The fixed N1-methyl configuration presents a specific three-dimensional shape to a biological target. The methyl group itself can participate in hydrophobic interactions within a binding pocket, further enhancing affinity. Moreover, blocking the N1 position prevents potential metabolic N-dealkylation, which can contribute to a more predictable and durable biological effect.

Systematic Variation of Substituents for Enhanced Activity or Selectivity

The development of potent and selective indazole-based therapeutic agents relies heavily on the systematic variation of substituents at different positions of the indazole core. By creating libraries of analogous compounds, medicinal chemists can build detailed structure-activity relationship (SAR) models.

For example, in the development of kinase inhibitors, researchers might replace the 6-bromo substituent with other halogens (F, Cl), small alkyl groups, or hydrogen bonding moieties to probe the size and electronic requirements of the corresponding binding pocket. Similarly, the 3-cyclopropyl group could be swapped for other small rings or functional groups to optimize interactions.

The following table illustrates hypothetical SAR data based on common findings in the literature for indazole-based kinase inhibitors, demonstrating how systematic variation can tune biological activity.

| Compound ID | R1 (at C6) | R2 (at C3) | R3 (at N1) | Kinase IC₅₀ (nM) |

|---|---|---|---|---|

| Target-1 | -Br | -Cyclopropyl | -CH₃ | 15 |

| Analog-A | -Cl | -Cyclopropyl | -CH₃ | 35 |

| Analog-B | -F | -Cyclopropyl | -CH₃ | 80 |

| Analog-C | -Br | -Isopropyl | -CH₃ | 50 |

| Analog-D | -Br | -Phenyl | -CH₃ | 120 |

| Analog-E | -Br | -Cyclopropyl | -H | 250 |

| Analog-F | -H | -Cyclopropyl | -CH₃ | >500 |

Data in the table is illustrative and intended to demonstrate SAR principles.

This systematic approach allows for the fine-tuning of a molecule's properties to maximize its therapeutic effect while minimizing off-target activities. Studies have successfully used this strategy to develop potent inhibitors for targets such as histone deacetylases (HDACs) and various kinases. nih.govnih.gov

Pharmacophore Modeling and Ligand-Based Drug Design

Pharmacophore modeling is a powerful computational tool used in drug discovery to identify the essential three-dimensional arrangement of functional groups (the pharmacophore) required for a molecule to exert a specific biological activity. youtube.com For indazole-based compounds, a typical pharmacophore model might include features such as:

A hydrogen bond acceptor : Often the N2 nitrogen of the pyrazole (B372694) ring.

A hydrogen bond donor : The N-H group in 1H-indazole precursors.

Aromatic rings : The benzene (B151609) portion of the indazole scaffold for π-π stacking interactions.

Hydrophobic features : Groups like the cyclopropyl or methyl substituents.

Ligand-based drug design uses the knowledge of active molecules, like 6-Bromo-3-cyclopropyl-1-methyl-1H-indazole, to build these pharmacophore models. acs.org Once a model is established, it can be used to virtually screen large compound libraries to find new molecules that fit the pharmacophore and are therefore likely to be active. This approach accelerates the discovery of novel lead compounds by focusing synthetic efforts on molecules with a higher probability of success. For example, a pharmacophore model for a p38α MAPK inhibitor might highlight the key hydrogen bond formed between the indazole nitrogen and a specific amino acid (Met109) in the enzyme's hinge region. acs.org This knowledge guides the design of new analogs that preserve this crucial interaction while modifying other parts of the molecule to improve properties like selectivity or solubility.

Future Perspectives and Emerging Research Directions

Development of Next-Generation 6-Bromo-3-cyclopropyl-1-methyl-1H-indazole Analogs with Improved Potency and Selectivity

The development of next-generation analogs of this compound is a primary avenue for future research, aimed at enhancing therapeutic efficacy and minimizing off-target effects. Structure-activity relationship (SAR) studies on various indazole derivatives have consistently shown that modifications to the indazole core can significantly impact biological activity. nih.govnih.gov For instance, research on other indazoles has demonstrated that the N-1 position of the indazole ring plays a crucial role in determining potency. nih.gov

Future efforts will likely focus on systematic modifications of the core structure. This includes:

Substitution on the Cyclopropyl (B3062369) Ring: Introducing various functional groups onto the cyclopropyl moiety could modulate binding affinity and pharmacokinetic properties.

Variation of the N-1 Substituent: While currently a methyl group, exploring a range of alkyl, aryl, and heterocyclic groups at this position could lead to significant improvements in potency and selectivity, as seen with other indazole series. nih.gov

Modification of the Benzene (B151609) Ring: Altering or adding substituents to the benzene portion of the indazole, beyond the existing bromine atom, could fine-tune electronic properties and create new interactions with biological targets.

By creating a library of such analogs, researchers can systematically probe the SAR to identify compounds with optimized potency against specific targets and favorable selectivity profiles, thereby reducing the potential for adverse effects.

Exploration of Novel Biological Targets for Therapeutic Intervention

The indazole scaffold is known to interact with a wide array of biological targets, conferring activities such as anticancer, anti-inflammatory, antimicrobial, and anti-HIV effects. nih.govresearchgate.net Derivatives have been successfully developed as inhibitors of protein kinases, poly(ADP-ribose)polymerase-1 (PARP-1), and indoleamine 2,3-dioxygenase (IDO1), among other targets. nih.govresearchgate.netnih.gov

Future research should involve screening this compound and its next-generation analogs against a diverse panel of emerging therapeutic targets. Key areas of exploration include:

Kinase Inhibition: Given the success of other indazoles as kinase inhibitors for cancer therapy, this compound is a prime candidate for evaluation against various kinase families, such as Janus kinases (JAKs), Polo-like kinase 4 (PLK4), and Pim kinases. nih.gov

Neurodegenerative Diseases: Certain indazole derivatives have been investigated for their potential in treating neurodegenerative disorders. researchgate.net Exploring targets relevant to Alzheimer's and Parkinson's disease could uncover new therapeutic applications.

Infectious Diseases: The rise of antimicrobial resistance necessitates the discovery of novel antibacterial and antifungal agents. The indazole core has shown promise in this area, warranting investigation of this compound's activity against various pathogens. mdpi.com

Immunomodulation: As inhibitors of enzymes like IDO1, indazoles can play a role in cancer immunotherapy. nih.gov Screening for activity against targets within the immune system could reveal potential for treating autoimmune diseases or enhancing anti-tumor immunity.

Integration of Advanced Synthetic Methodologies with Computational Design for Rational Drug Discovery